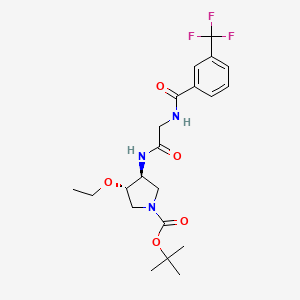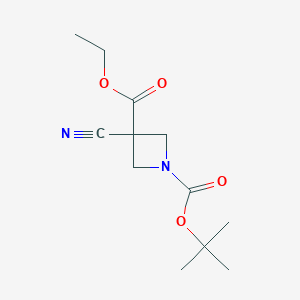
2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine, also known as 2C3C6TFP, is a pyridine compound with a variety of scientific applications. It is a colorless liquid with a strong odor and is soluble in water. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and surfactants. This compound has a variety of applications in scientific research, including biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine” is used as a building block in organic synthesis . It’s particularly valuable in the protodeboronation of pinacol boronic esters .
- Methods of Application : The specific experimental procedures weren’t detailed in the sources I found. However, the compound is used in a catalytic approach to protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Phosphatidylinositol 3-Kinase (PI3K) Enzyme Activity Modulators
- Scientific Field : Biochemistry
- Summary of the Application : This compound is used in the development of modulators for the PI3K enzyme . These modulators can have potential applications in various therapeutic areas, including cancer and inflammatory diseases .
- Methods of Application : The specific experimental procedures weren’t detailed in the sources I found. However, the compound is likely used as a building block in the synthesis of these modulators .
- Results or Outcomes : The outcomes of this application would depend on the specific modulator being developed and its intended therapeutic use .
Treating Renal and Cardiovascular Diseases
- Scientific Field : Pharmacology
- Summary of the Application : This compound is used in the development of treatments for renal and cardiovascular diseases .
- Methods of Application : The specific experimental procedures weren’t detailed in the sources I found. However, the compound is likely used as a building block in the synthesis of these treatments .
- Results or Outcomes : The outcomes of this application would depend on the specific treatment being developed and its intended therapeutic use .
Inhibitors of TAM Kinases
- Scientific Field : Biochemistry
- Summary of the Application : This compound is used in the development of inhibitors for TAM kinases . These kinases are involved in several cellular processes, including cell growth and survival, and their inhibition can have potential therapeutic applications .
- Methods of Application : The specific experimental procedures weren’t detailed in the sources I found. However, the compound is likely used as a building block in the synthesis of these inhibitors .
- Results or Outcomes : The outcomes of this application would depend on the specific inhibitor being developed and its intended therapeutic use .
Methods of Preparation
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine” is used in various methods of preparation in organic synthesis .
- Methods of Application : The specific experimental procedures weren’t detailed in the sources I found. However, the compound is likely used as a building block in these methods .
- Results or Outcomes : The outcomes of this application would depend on the specific method of preparation and the intended use of the synthesized compounds .
properties
IUPAC Name |
2-chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJHZHHDELZBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733143 | |
| Record name | 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
CAS RN |
917969-77-8 | |
| Record name | 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)



![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)

![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)


